(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide
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Overview
Description
(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrrolidine ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Ethylation: The ethyl group is added using ethylating agents such as ethyl iodide or ethyl bromide.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride
- Pyrrolidine, 1-methyl-
- Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine
Uniqueness
(S)-2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)8-10-5-6-13(3)7-10/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKGTFMXHDQVLW-RGURZIINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(C1)C)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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